Product packaging for Quinine(Cat. No.:CAS No. 72402-53-0)

Quinine

Cat. No.: B7722754
CAS No.: 72402-53-0
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-N
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Description

Quinine is a naturally occurring alkaloid isolated from the bark of the Cinchona tree . With a molecular formula of C20H24N2O2 and a molar mass of 324.424 g·mol⁻¹, it serves as a critical compound in various scientific research fields . Its primary historical and research value lies in its antimalarial properties, where it acts as a blood schizonticide against Plasmodium falciparum . The theorized mechanism of action involves the disruption of the parasite's heme detoxification pathway within its food vacuole; this compound is believed to inhibit the enzyme heme polymerase, leading to a cytotoxic accumulation of heme . Beyond parasitology, this compound is widely utilized as a fluorescence standard in photochemistry due to its well-characterized and constant fluorescence quantum yield . It also functions as a chiral moiety or backbone in the synthesis of ligands for asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation . In physiological research, it is noted for its ability to block certain potassium channels and influence muscle membrane excitability, making it a tool for studying neuromuscular function . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B7722754 Quinine CAS No. 72402-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
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InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
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Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
Record name Quinine
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Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Record name Quinine
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Advanced Mechanistic Studies of Quinine S Biological Activity

Antimalarial Mechanism of Action

Quinine (B1679958) acts as a blood schizonticide, targeting the parasite during its asexual reproduction phase within red blood cells. drugbank.comwikidoc.org Its mechanism is thought to involve several key interactions within the parasite's digestive vacuole and other cellular processes. wikipedia.orgfda.govpediatriconcall.com

Interference with Hemoglobin Digestion in Plasmodium falciparum

Plasmodium falciparum parasites digest large quantities of host hemoglobin within a specialized acidic organelle called the digestive vacuole to obtain essential amino acids for growth and development. nih.govfda.govdrugbank.comimrpress.com This process releases heme (ferriprotoporphyrin IX), a molecule that is toxic to the parasite in its free form. nih.govimrpress.comnih.gov

Inhibition of Heme Polymerase and Heme Detoxification

To avoid the cytotoxic effects of free heme, the parasite detoxifies it by converting it into an insoluble crystalline material called hemozoin, also known as malaria pigment. nih.govimrpress.comnih.gov This biocrystallization process is facilitated by an enzyme activity referred to as heme polymerase. nih.govgoogle.com this compound is thought to interfere with this detoxification pathway. wikipedia.orgfda.govdrugbank.com Studies indicate that this compound can inhibit heme polymerase activity in lysates of parasitized erythrocytes. nih.govfda.govgoogle.com This inhibition prevents the efficient polymerization of heme into hemozoin. wikipedia.orgfda.govdrugbank.comnih.gov

Research findings on the inhibition of heme polymerase by quinoline (B57606) drugs, including this compound, have been reported. For instance, studies have identified and characterized a heme polymerase enzyme activity from Plasmodium falciparum trophozoites and demonstrated its inhibition by quinoline-containing drugs such as this compound. nih.govgoogle.com

Accumulation of Cytotoxic Heme

The inhibition of hemozoin formation by this compound leads to the accumulation of free, cytotoxic heme within the parasite's digestive vacuole. wikipedia.orgfda.govdrugbank.comnih.gov This accumulation of undigested or partially degraded hemoglobin and the resulting buildup of toxic heme are detrimental to the parasite, contributing to its death. fda.govdrugbank.comnih.gov The precise concentration of this compound required to inhibit heme polymerase activity in parasite lysates has been investigated, with one study reporting an inhibitory concentration (IC50) of approximately 18.7 µg/ml, which was noted to be significantly higher than the concentration required for parasite growth inhibition. fda.gov

Effects on Nucleic Acid and Protein Synthesis in Parasites

Beyond its impact on heme detoxification, in vitro studies suggest that this compound can also inhibit nucleic acid and protein synthesis in Plasmodium falciparum. wikipedia.orgfda.govpediatriconcall.comwikidoc.orgnih.gov While the precise mechanisms for these effects are not fully resolved, interference with these fundamental cellular processes would impair the parasite's ability to grow and replicate. wikipedia.orgfda.govpediatriconcall.com Some research suggests that the inhibition of protein synthesis might be a consequence of the limited supply of essential amino acids due to the suppression of hemoglobin digestion. nih.gov

Glycolysis Inhibition in P. falciparum

Plasmodium falciparum relies heavily on glycolysis for energy production during its intraerythrocytic stage. plos.org In vitro studies have indicated that this compound can inhibit glycolysis in the parasite. wikipedia.orgfda.govpediatriconcall.comwikidoc.org Inhibition of this critical metabolic pathway would disrupt the parasite's energy supply, further contributing to its demise. plos.org Studies on the pharmacodynamic properties of antimalarial drugs, including this compound, have examined their effects on parasite metabolic activities such as lactate (B86563) production, an indicator of glycolysis. nih.gov These studies have shown that parasite glycolysis can be relatively resistant to drug effects compared to other processes like nucleic acid and isoleucine uptake. nih.gov

Lysosomal Accumulation in Malarial Parasites

This compound, being a weak base, is known to accumulate in acidic organelles within cells through a process called "weak-base trapping." drugbank.comnih.govresearchgate.netmdpi.com The digestive vacuole of Plasmodium falciparum is a highly acidic compartment, analogous to a lysosome in mammalian cells. drugbank.comimrpress.comnih.govmdpi.com this compound concentrates in this acidic environment, reaching high levels. drugbank.comnih.govresearchgate.netmdpi.com This accumulation within the digestive vacuole is considered crucial for its antimalarial activity, bringing the drug to the site where hemoglobin digestion and heme detoxification occur. drugbank.comnih.govresearchgate.netmdpi.com While weak-base trapping contributes to this accumulation, other factors such as intracellular binding and potential carrier-mediated transport systems may also play a role in achieving the high intracellular concentrations observed. researchgate.net

Interaction with Malaria Purine (B94841) Nucleoside Phosphorylase Enzyme

Research has identified Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as a potential target for this compound. researchgate.netnih.govmalariaworld.orgguidetopharmacology.org PfPNP is an enzyme crucial for the nucleotide salvage pathway in the malaria parasite. guidetopharmacology.orgidrblab.net Studies utilizing techniques such as the cellular thermal shift assay coupled with mass spectrometry (MS-CETSA) have shown that this compound binds to PfPNP. researchgate.netnih.govmalariaworld.org Biophysical and structural studies further support this, indicating that this compound binds within the active site of the enzyme. researchgate.netnih.govmalariaworld.org This binding occurs with low nanomolar affinity, suggesting a significant contribution to this compound's therapeutic effect against malaria. researchgate.netnih.govmalariaworld.orgguidetopharmacology.org this compound acts as a competitive inhibitor with respect to the substrate, lending support to the hypothesis that PfPNP plays a role in its mechanism of action. malariaworld.org Structural comparisons suggest that this compound's interactions, including hydrogen bonds with specific residues like Trp212 and Asp218 in the active site loop, contribute to stronger inhibition compared to other compounds. malariaworld.org

Broader Pharmacological Mechanisms

Beyond its direct effects on the malaria parasite, this compound exhibits broader interactions within the host system.

Effects on Muscle Membrane and Sodium Channels

This compound has been noted for its usefulness in some muscular disorders, particularly nocturnal leg cramps and myotonia congenita. harvard.edudrugbank.comumassmed.eduloinc.org This effect is attributed to its direct actions on muscle membrane and sodium channels. harvard.edudrugbank.comumassmed.eduloinc.org

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

This compound undergoes hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes. wikipedia.orgdrugbank.com Over 80% of this compound is metabolized by the liver. drugbank.com CYP3A4 is significantly involved in the metabolism of this compound, specifically in the 3-hydroxylation of this compound. drugbank.comhiv-druginteractions.orgnih.gov In vitro studies have shown that several drugs can inhibit this CYP3A4-mediated reaction. hiv-druginteractions.org

This compound is also recognized as an inhibitor of cytochrome P450 2D6 (CYP2D6). nih.govacs.org While the contribution of CYP2D6 to this compound's own metabolism might be negligible, this compound exhibits a high affinity for the metabolic site of CYP2D6, acting as a potent competitive inhibitor. nih.gov Studies investigating the interaction of this compound and its analogues with CYP2D6 suggest that both hydrogen bonding and ionic interactions of the basic nitrogen contribute to inhibitory potency. acs.org The hydroxyl group also appears to play a role in directing the binding orientation. acs.org However, the interaction of the quaternary nitrogen of this compound with the CYP2D6 active site may differ from that of its stereoisomer, quinidine. acs.org Dietary levels of this compound in tonic water have been found not to inhibit CYP2D6 activity in vivo. researchgate.net

Antiviral Mechanisms

This compound and its derivatives have demonstrated antiviral effects against various viruses in research settings. mnba-journal.com

DNA Synthesis Inhibition and DNA Gyrase Damage in Bacteria

While primarily known for its antimalarial activity, this compound and its derivatives can inhibit DNA synthesis and lead to bacterial cell death by damaging DNA gyrase. mnba-journal.com DNA gyrase is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. patsnap.com Inhibitors of DNA gyrase, such as quinolones, block bacterial DNA synthesis. patsnap.comgizmo.ai

Indirect Viral Killing

Indirect viral killing has been identified as a major antiviral mechanism of quinines. mnba-journal.comtandfonline.comnih.gov this compound can exert its antiviral effect by indirectly acting on host cells, inducing cellular defense mechanisms that may interfere with multiple events throughout the virus replication cycle. mnba-journal.comtandfonline.com This can involve activating the protein heat shock response and interfering with several viral replication pathways. tandfonline.comnih.gov this compound has also been shown to induce the production of interferon-alpha (IFN-α) cytokines against viruses. mnba-journal.comtandfonline.com Furthermore, this compound can suppress the synthesis of viral proteins and inhibit early stages of viral replication. mnba-journal.comtandfonline.com It may also inhibit Nuclear Factor kB (NF-kB) by blocking gene expression, leading to a significant reduction in viral infection. mnba-journal.comtandfonline.comnih.gov Studies suggest that this compound's antiviral mechanism involves the inhibition of genomic replication and translation in infected host cells, along with increased expression of RIG-I and IFN-α. tandfonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3034034 guidetomalariapharmacology.org
Purine Nucleoside Phosphorylase68368 uni-freiburg.de, 40 idrblab.net
CYP3A4 (Cytochrome P450 3A4)11 biotransformer.ca (Note: CID 11 refers to a protein, not a small molecule)
CYP2D6 (Cytochrome P450 2D6)22 biotransformer.ca (Note: CID 22 refers to a protein, not a small molecule)
DNA gyrase- (Enzyme complex, not a single compound with a CID)
Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)- (Specific enzyme from P. falciparum, related to PNP)
Interferon-alpha (IFN-α)- (Protein, not a small molecule with a CID)
RIG-I (Retinoic acid-Inducible Gene I)- (Protein, not a small molecule with a CID)
NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)- (Protein complex, not a single compound with a CID)

This compound, a naturally occurring alkaloid extracted from the bark of the Cinchona tree, has a long history as an antimalarial agent. wikipedia.orgharvard.edudrugbank.comumassmed.eduloinc.orgdrugbank.com While its primary application has been in the treatment of malaria, particularly against Plasmodium falciparum, research has delved into its intricate mechanisms of action, revealing broader pharmacological activities including enzyme interactions and antiviral potential. wikipedia.orgdrugbank.comresearchgate.net

Interaction with Malaria Purine Nucleoside Phosphorylase Enzyme

Recent research has highlighted the interaction of this compound with Plasmodium falciparum purine nucleoside phosphorylase (PfPNP). researchgate.netnih.govmalariaworld.orgguidetopharmacology.org PfPNP is a vital enzyme in the malaria parasite's nucleotide salvage pathway, essential for its survival. guidetopharmacology.orgidrblab.net Studies employing advanced techniques such as the cellular thermal shift assay coupled with mass spectrometry (MS-CETSA) have demonstrated that this compound binds to PfPNP. researchgate.netnih.govmalariaworld.org Biophysical and structural analyses corroborate this finding, showing that this compound occupies the enzyme's active site. researchgate.netnih.govmalariaworld.org The binding affinity is in the low nanomolar range, suggesting that this interaction contributes significantly to this compound's antimalarial efficacy. researchgate.netnih.govmalariaworld.orgguidetopharmacology.org this compound functions as a competitive inhibitor of PfPNP, supporting its role in the drug's mechanism of action. malariaworld.org Structural investigations indicate that hydrogen bonding interactions with specific residues within the active site loop, such as Trp212 and Asp218, may contribute to this compound's potent inhibitory effect. malariaworld.org

Broader Pharmacological Mechanisms

Beyond its targeted action against the malaria parasite, this compound exhibits effects on host cellular processes and demonstrates potential antiviral properties.

Effects on Muscle Membrane and Sodium Channels

This compound is recognized for its therapeutic utility in certain muscular conditions, including nocturnal leg cramps and myotonia congenita. harvard.edudrugbank.comumassmed.eduloinc.org These effects are attributed to its direct influence on muscle membranes and sodium channels. harvard.edudrugbank.comumassmed.eduloinc.org

Antiviral Mechanisms

This compound and its derivatives have shown antiviral activity in various research investigations. mnba-journal.com

DNA Synthesis Inhibition and DNA Gyrase Damage in Bacteria

This compound and its derivatives have demonstrated the capacity to inhibit DNA synthesis in bacteria and induce bacterial cell death through damage to DNA gyrase. mnba-journal.com DNA gyrase is a bacterial type II topoisomerase essential for maintaining the supercoiling of DNA, a critical process for replication and transcription. patsnap.com Inhibition of DNA gyrase, a mechanism shared with quinolone antibiotics, effectively halts bacterial DNA synthesis. patsnap.comgizmo.ai

Indirect Viral Killing

A significant antiviral mechanism attributed to quinines is indirect viral killing. mnba-journal.comtandfonline.comnih.gov this compound can exert its antiviral effects by influencing host cells, triggering cellular defense mechanisms that disrupt multiple stages of the viral replication cycle. mnba-journal.comtandfonline.com This includes the activation of the protein heat shock response and interference with various viral replication pathways. tandfonline.comnih.gov this compound has also been observed to stimulate the production of antiviral interferon-alpha (IFN-α) cytokines. mnba-journal.comtandfonline.com Furthermore, this compound can suppress the synthesis of viral proteins and impede the initial phases of viral replication. mnba-journal.comtandfonline.com Inhibition of Nuclear Factor kB (NF-kB) through the blockage of gene expression is another proposed mechanism contributing to a reduction in viral infection. mnba-journal.comtandfonline.comnih.gov Evidence suggests that this compound's antiviral action involves inhibiting genomic replication and translation in infected host cells, alongside an increase in the expression of RIG-I and IFN-α. tandfonline.com

Immunostimulatory Effects (e.g., IFN-α production)

This compound has been shown to possess immunostimulatory properties, including the enhancement of interferon-alpha (IFN-α) synthesis and release. This effect contributes to its antiviral activity. The released IFN-α subsequently interacts with the IFN-α receptor, leading to the stimulation of 2-5(A) synthetase. researchgate.netresearchgate.net This enzyme activates RNAse L, which in turn degrades viral RNA, thereby inhibiting the replication of various RNA viruses, including SARS-CoV-2 and IAV. researchgate.netresearchgate.net

Interaction with ACE-2 Receptor (SARS-CoV-2)

Studies have investigated the potential of this compound to interact with the Angiotensin Converting Enzyme 2 (ACE-2) receptor, which is utilized by SARS-CoV-2 to enter human cells. japer.innih.govtandfonline.comresearchgate.net Molecular docking studies suggest that this compound can interact with amino acid residues in the peptidase domain of the ACE-2 receptor. japer.intandfonline.com Specifically, this compound has been shown to interact with residue Lys353 in the ACE-2 receptor. japer.injaper.in In comparative molecular docking studies with chloroquine (B1663885) and hydroxychloroquine, this compound demonstrated the strongest affinity for the ACE-2 receptor. japer.intandfonline.comjaper.in This interaction is hypothesized to potentially block the binding of SARS-CoV-2 to the ACE-2 receptor, thereby preventing viral entry and fusion with cells. nih.govtandfonline.comresearchgate.netjaper.in

DNA-intercalating Properties

This compound has demonstrated the ability to bind to DNA through multiple mechanisms, including electrostatic interactions with the phosphate (B84403) backbone and intercalation via π-stacking interactions with nucleobases. pnas.orgresearchgate.net This dual binding mechanism contributes to the stability of polyplex formulations in the context of DNA delivery. pnas.org Raman spectroscopy and molecular dynamics simulations have been employed to investigate these interactions at a molecular level. researchgate.netnih.gov Studies using Raman spectroscopy indicate that this compound can intercalate into DNA, with an estimated ratio of roughly one this compound molecule per 25 base pairs. researchgate.netnih.gov The interaction of proteins with this compound-containing polymers has also been shown to facilitate the release of DNA cargo inside cells. pnas.org this compound's ability to bind DNA and potentially inhibit transcription and translation has been examined as a possible mode of its antimalarial activity. researchgate.netpatsnap.comnps.org.au

Antipyretic and Analgesic Mechanisms

This compound possesses mild antipyretic (fever-reducing) and analgesic (pain-relieving) properties. patsnap.comnps.org.auphebra.comumassmed.eduloinc.orgdrugbank.comdrugbank.com These symptomatic benefits can be relevant in managing conditions like malaria. patsnap.com While its antimalarial mechanism is primarily linked to interfering with heme detoxification and affecting parasite DNA, its specific mechanisms for reducing fever and pain are often described as "slight" or "mild" in the literature, and detailed molecular mechanisms for these effects are not as extensively elucidated as its antimalarial action. nps.org.auphebra.comumassmed.edudrugbank.comdrugbank.com

Cardio-Vascular Effects (Similar to Quinidine)

This compound and its stereoisomer, quinidine, share qualitative similarities in their effects on cardiac muscle. nps.org.auphebra.com Quinidine is a well-established Class IA antiarrhythmic agent that primarily functions by blocking fast inward sodium channels in cardiac muscle, leading to a depression of phase 0 depolarization and a prolongation of the action potential duration. nih.govwikipedia.org This results in a decrease in excitability and automaticity. nih.gov Quinidine also exhibits a "use-dependent block," where its effect increases at higher heart rates. nih.govwikipedia.org While this compound's central action on cardiac muscle is qualitatively similar to quinidine, normal therapeutic doses of this compound typically have only a small effect on the normal cardiovascular system. nps.org.auphebra.com However, toxic doses of this compound can lead to myocardial depression and vasodilation. nps.org.auphebra.com this compound has also been noted to have alpha agonist action. inchem.org

Local Anesthetic Action

This compound exhibits significant local anesthetic activity. bund.dejaypeedigital.com Local anesthetics generally function by reversibly blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses. jaypeedigital.commdpi.commedscape.com This blockade prevents the depolarization of nerve cell membranes, leading to a loss of sensation in the affected area. jaypeedigital.commedscape.com While this compound has this activity, it is typically not used clinically as a local anesthetic due to local irritancy or other prominent systemic effects. jaypeedigital.com Studies also suggest that this compound can block specific gap junction channel subtypes by binding to an intracellular site, possibly within the pore. pnas.org

Oxytocic Effects

This compound has a slight oxytocic action on the gravid uterus, meaning it can stimulate uterine contractions. nps.org.auphebra.cominchem.orgbund.de In the past, this compound was used in attempts to induce labor, although this effect has not been consistently verified and it is no longer administered for this purpose. bund.de Due to this oxytocic effect, pregnancy is considered a contraindication for this compound use in certain contexts. bund.de

Quinine Biosynthesis and Biocatalysis Research

Elucidation of Biosynthetic Pathway in Cinchona Species

The biosynthesis of quinine (B1679958) is a complex process that begins with the precursor strictosidine (B192452), which is central to the formation of all monoterpene indole (B1671886) alkaloids. acs.orgnih.gov Through a series of enzymatic transformations, the indole ring of strictosidine is rearranged to form the characteristic quinoline (B57606) scaffold of this compound. Modern analytical techniques have enabled researchers to dissect this pathway in detail, particularly within Cinchona pubescens. acs.orgnih.gov

The conversion of early precursors to the final this compound molecule is orchestrated by a series of specific enzymes. The discovery of these biocatalysts has been a pivotal step in understanding the complete biosynthetic route.

A crucial enzyme in the early stages of the pathway is a medium-chain alcohol dehydrogenase, designated as CpDCS. acs.orgnih.gov This enzyme is responsible for the reduction of strictosidine aglycone. acs.orgnih.gov Specifically, CpDCS catalyzes the double reduction of 4,21-dehydrogeissoschizine, a derivative of strictosidine aglycone, to yield (20R)-dihydrocorynantheine, which serves as an intermediate for the dihydro-series of this compound-related alkaloids. nih.gov This enzymatic step is significant as it channels the precursor towards the formation of the corynanthean skeleton, a key structural motif in the biosynthesis of Cinchona alkaloids. acs.orgnih.gov

Following the action of CpDCS, an esterase known as CpDCE plays a critical role. acs.orgnih.gov This enzyme, an orthologue of polyneuridine (B1254981) aldehyde esterase, acts on the product of the preceding step to facilitate demethylation and decarboxylation. acs.org This transformation results in the formation of dihydrocorynantheal, a key intermediate in the pathway. acs.orgnih.gov The concerted action of CpDCS and CpDCE effectively converts strictosidine aglycone into dihydrocorynantheal. acs.orgnih.govresearchgate.net

In the later stages of this compound biosynthesis, the introduction of a methoxy (B1213986) group is a defining feature. Research has identified a specific O-methyltransferase (OMT) that catalyzes this step. acs.orgnih.gov This enzyme, CpOMT1, demonstrates a preference for methylating 6′-hydroxycinchoninone. acs.orgresearchgate.net The product of this reaction is 6′-methoxycinchoninone. acs.org The higher activity of CpOMT1 towards 6′-hydroxycinchoninone compared to its reduced counterparts (6′-hydroxycinchonidine and 6′-hydroxycinchonine) suggests a preferred biosynthetic sequence where hydroxylation and methylation of the cinchoninone (B1261553) scaffold occur prior to the final keto-reduction step. acs.orgresearchgate.net However, recent studies also suggest that the methoxy group may be introduced much earlier in the pathway, starting from tryptamine. biorxiv.orgnih.govbiorxiv.org This indicates the possibility of parallel biosynthetic pathways operating within Cinchona. biorxiv.orgbiorxiv.org

The elucidation of the this compound biosynthetic pathway has involved the identification of several key intermediate compounds. Strictosidine aglycone is formed from the deglycosylation of strictosidine and serves as the substrate for the initial enzymatic transformations leading towards the quinoline alkaloids. acs.orgnih.gov As described above, the sequential action of CpDCS and CpDCE converts strictosidine aglycone into dihydrocorynantheal . acs.orgnih.gov This aldehyde is a crucial branch-point intermediate in the pathway.

Intermediate CompoundPreceding Step/EnzymeFollowing Step/EnzymeRole in Pathway
Strictosidine AglyconeDeglycosylation of StrictosidineCpDCSInitial substrate for the quinoline alkaloid branch
DihydrocorynanthealCpDCS and CpDCE on Strictosidine AglyconeFurther enzymatic modificationsKey intermediate leading to the cinchoninone scaffold
6′-hydroxycinchoninoneHydroxylation of CinchoninoneCpOMT1Substrate for the final methylation step

The identification of the aforementioned enzymes and intermediates was made possible through the integrated application of metabolomics and transcriptomics in Cinchona pubescens. acs.orgnih.gov Metabolomic analysis of different plant tissues, including roots, stems, and leaves, revealed the distribution of this compound and related alkaloids. acs.orgnih.gov For instance, this compound and its derivatives were found to accumulate in the roots and stems, while being largely absent in the leaves. acs.orgnih.gov

This spatial distribution of metabolites was then correlated with gene expression data obtained from transcriptomic analysis (RNA-seq) of the same tissues. acs.orgnih.gov By searching for genes encoding specific classes of enzymes (e.g., dehydrogenases, esterases, methyltransferases) that were highly expressed in the alkaloid-accumulating tissues, researchers were able to identify candidate genes for the biosynthetic pathway. acs.orgnih.gov The function of these candidate genes was then confirmed through in vitro enzymatic assays. acs.orgresearchgate.net This powerful combination of "omics" approaches has been instrumental in piecing together the complex puzzle of this compound biosynthesis. acs.orgnih.gov

ApproachApplication in this compound Biosynthesis ResearchKey Findings
Metabolomics Analysis of alkaloid profiles in different Cinchona pubescens tissues (roots, stems, leaves).This compound and related methoxylated alkaloids accumulate primarily in roots and stems.
Transcriptomics Sequencing and analysis of RNA from different tissues to identify expressed genes.Identification of candidate genes for enzymes involved in the biosynthetic pathway based on their high expression in alkaloid-rich tissues.
Biochemical Assays In vitro testing of candidate enzymes to confirm their specific function in the pathway.Confirmed the roles of CpDCS, CpDCE, and CpOMT1 in the conversion of specific intermediates.

Identification of Key Enzymatic Transformations

Sustainable Production and Green Chemistry Applications

The historical reliance on the bark of the Cinchona tree for this compound has presented challenges related to sustainability, geographical dependency, and fluctuating supply chains forevafarmers.com. Similarly, while total chemical synthesis is possible, it has often involved lengthy processes with significant environmental footprints udel.edu. In response, research has increasingly focused on developing sustainable and environmentally benign methods for this compound production, aligning with the principles of green chemistry. These efforts encompass innovations in extraction technology, biocatalysis, and biosynthetic pathway engineering.

Green Extraction Technologies

Traditional methods for extracting alkaloids from Cinchona bark, such as Soxhlet extraction, are effective but often require long processing times and large volumes of organic solvents mdpi.comacgpubs.org. Modern green extraction techniques offer more sustainable alternatives by reducing energy consumption, minimizing solvent use, and shortening extraction times researchgate.net.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and disrupt the plant cell walls, enhancing the release of bioactive compounds like this compound mdpi.comnih.gov. Research has shown that MAE can significantly outperform conventional methods. In one study, optimized conditions for MAE (65% ethanol, 130°C, 34 minutes) resulted in a this compound yield of 3.93 ± 0.11 mg/g from Cinchona officinalis bark mdpi.comresearchgate.net. This is a substantial improvement over the 10 hours required for Soxhlet extraction, which yielded only 2.01 ± 0.07 mg/g mdpi.com. Another green approach, Microwave-Integrated Extraction and Leaching (MIEL), produced extracts in 32 minutes that were quantitatively and qualitatively similar to those from a 3-hour Soxhlet extraction nih.govresearchgate.net.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, improving solvent penetration and mass transfer mdpi.comnih.govnih.gov. Optimized UAE has been shown to be highly efficient, yielding 2.81 ± 0.04 mg/g of this compound in just 15 minutes, demonstrating its potential for rapid and effective extraction mdpi.comresearchgate.net.

Advanced Solvents and Methods: Beyond MAE and UAE, research into greener solvents is underway to replace potentially hazardous chemicals like chloroform (B151607) or strong acids traditionally used in alkaloid purification msbchem.com. Studies have shown that citric acid can effectively replace hydrochloric acid, and solvents like ethyl acetate (B1210297) can substitute for chlorinated ones without a loss in extraction efficiency msbchem.comacs.org. Furthermore, supercritical fluid technology, particularly using supercritical CO2, presents an eco-friendly alternative for both extraction and chromatography of alkaloids rsc.orgnih.gov.

Table 1: Comparison of this compound Extraction Methods from Cinchona officinalis Bark
MethodOptimized ConditionsTimeYield (mg/g dry weight)Key Advantage
Microwave-Assisted Extraction (MAE) 65% Ethanol, 130°C34 min3.93 ± 0.11 mdpi.comresearchgate.netHigh yield, reduced time mdpi.com
Ultrasound-Assisted Extraction (UAE) 61% Ethanol, 25°C15 min2.81 ± 0.04 mdpi.comresearchgate.netVery rapid, energy efficient mdpi.comnih.gov
Soxhlet Extraction (Conventional) Methanol with 20% DEA10 hours~2.01 ± 0.07 mdpi.comacgpubs.orgEstablished method

Biocatalysis and Biosynthetic Approaches

Biocatalysis leverages enzymes or whole organisms to perform chemical transformations, offering high selectivity and mild reaction conditions that align with green chemistry principles mdpi.com. This approach is pivotal in developing alternative, sustainable routes to this compound and its derivatives sciencedaily.combioengineer.org.

Metabolic Engineering: Significant efforts are being directed toward engineering the metabolic pathways of plants and microorganisms to produce valuable alkaloids nih.govnih.gov. By identifying and overexpressing key enzymes or transcription factors, researchers can enhance the production of target compounds. For instance, studies on Cinchona ledgeriana cell suspension cultures showed that treatment with paclobutrazol (B33190), a growth retardant, could increase this compound levels by 11% after seven weeks researchgate.net. This demonstrates the potential of manipulating plant cell cultures to create reliable "bio-factories" for this compound, independent of agricultural constraints researchgate.net.

Enzymatic Synthesis: The discovery of the specific enzymes involved in this compound's natural biosynthetic pathway has opened the door for chemoenzymatic synthesis nih.govacs.orgresearchgate.net. Researchers have identified key enzymes like O-methyltransferases and dehydrogenases that perform the late steps of this compound synthesis nih.govresearchgate.net. Recent findings have even revised the understanding of the pathway, showing that the characteristic methoxy group of this compound is introduced at the very beginning of the synthesis, on the precursor tryptamine, rather than at a late stage researchgate.netbiorxiv.org. Harnessing these enzymes in vitro or in engineered microbes could lead to highly specific and efficient production methods nih.govbiorxiv.org.

Novel Biotransformations: Biocatalysis is also being used to create new derivatives from the this compound molecule. In a novel application of green chemistry, raw coconut juice, acting as a natural biocatalyst, was used to synthesize a new this compound dimer, bis-quinine. This reaction achieved a 64.7% mass yield in 72 hours under mild conditions, showcasing the potential of using crude, renewable enzyme sources for generating novel compounds tandfonline.comresearchgate.net.

Table 2: Selected Research in Sustainable this compound Production and Biocatalysis
ApproachSystem / BiocatalystTarget Compound(s)Key Finding
Metabolic Engineering Cinchona ledgeriana cell cultureThis compoundAddition of 7 mg/L paclobutrazol increased this compound production by 11% researchgate.net.
Enzymatic Pathway Discovery Cinchona pubescensThis compound BiosynthesisIdentified key enzymes (dehydrogenase, esterase, O-methyltransferase) in the early and late stages of the pathway nih.govresearchgate.net.
Pathway Revision Cinchona pubescensThis compound BiosynthesisDiscovered that the methoxy group is added to the initial substrate, tryptamine, revising the long-held biosynthetic model researchgate.netbiorxiv.org.
Novel Biotransformation Raw Coconut (Cocos nucifera) JuiceBis-quinine (a novel dimer)Achieved a 64.7% yield of a new this compound dimer under mild conditions, demonstrating a green biocatalytic process tandfonline.comresearchgate.net.

Streamlined Chemical Synthesis: The principles of green chemistry are also influencing the total synthesis of this compound. Researchers have developed a streamlined synthesis of (–)-quinine that showcases 'pot economy,' a strategy that reduces the number of separate purification steps, thereby saving solvents and energy chemistryworld.com. Other organocatalyst-mediated syntheses are also being developed to create the core piperidine (B6355638) skeleton of this compound in a more efficient and practical manner nih.gov. These approaches aim to make the chemical synthesis of this compound and its valuable derivatives more sustainable and commercially viable chemistryworld.comnih.gov.

Research on Quinine Resistance Mechanisms

Mechanisms of Antimalarial Drug Resistance

Antimalarial drug resistance in P. falciparum is the ability of a parasite strain to survive and/or multiply despite the administration of a medicine at recommended doses guidetopharmacology.orgciteab.com. This phenomenon is often linked to genetic changes in the parasite that affect the interaction with the drug, including modifications in drug targets or transporters responsible for drug uptake or efflux guidetopharmacology.orgmims.commims.com. While multidrug resistance (MDR) transporters are not the primary mechanism of resistance in all cases, they play a significant role in the context of antimalarial drugs like quinine (B1679958) guidetopharmacology.org.

Mechanisms of resistance can involve point mutations or amplification of genes encoding transporters located on the parasite's digestive vacuole (DV) membrane, which mediate the transport of drugs to or from this critical compartment where many antimalarials exert their effect mims.com.

Role of Transporter Polymorphisms

Polymorphisms, or variations in the DNA sequence, within genes encoding transporter proteins can significantly impact the parasite's susceptibility to antimalarial drugs, including this compound guidetopharmacology.orgguidetopharmacology.orgfishersci.caguidetopharmacology.orgnih.gov. These transporters are often located on the membrane of the digestive vacuole, influencing drug accumulation at the site of action guidetopharmacology.orgwikidata.org.

Plasmodium falciparum multidrug resistance protein 1 (PfMDR1)

The Plasmodium falciparum multidrug resistance protein 1 (PfMDR1), encoded by the pfmdr1 gene on chromosome 5, is a P-glycoprotein homologue-1 transporter located in the parasite's digestive vacuole membrane guidetopharmacology.orgguidetoimmunopharmacology.org. PfMDR1 has been implicated in resistance to several structurally diverse antimalarial compounds, including this compound guidetopharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.orgfishersci.sefishersci.pt. Studies have shown that sequence variants in PfMDR1 can affect parasite susceptibility to this compound guidetopharmacology.org. Specifically, point mutations in the 3' coding region of pfmdr1 have been shown to play a significant role in contributing to resistance to this compound fishersci.at. The N1042D mutation in pfmdr1 has been indicated in contributing to this compound resistance fishersci.at. Furthermore, the triple mutations S1034C/N1042D/D1246Y, which are highly prevalent in South America, have also been associated with this compound resistance guidetoimmunopharmacology.orgfishersci.at. Studies using pfmdr1-recombinant clones have supported the significant role of the N1042D mutation in this compound resistance fishersci.at. The N86Y mutation in pfmdr1, common in African strains, modulates drug susceptibility by increasing susceptibility to drugs like mefloquine (B1676156) and lumefantrine, while its effect on this compound resistance can be strain-specific wikidata.orgguidetoimmunopharmacology.orgfishersci.pt. Wild-type PfMDR1 has been shown to transport this compound, while mutant PfMDR1 may have altered transport properties guidetopharmacology.org.

Plasmodium falciparum chloroquine (B1663885) resistance transporter (PfCRT)

The Plasmodium falciparum chloroquine resistance transporter (PfCRT), encoded by the pfcrt gene on chromosome 7, is a key determinant of resistance to chloroquine, the former first-line antimalarial guidetopharmacology.orgwikidata.orgwikipedia.orgcenmed.com. PfCRT is located on the digestive vacuole membrane and in its mutant forms, can transport weak-base drugs like chloroquine out of this acidic organelle wikidata.orgcenmed.com. While primarily associated with chloroquine resistance, mutations in PfCRT also play an important role in modulating the parasite's responsiveness to this compound and this compound-like drugs fishersci.cawikipedia.orgfishersci.no. Resistance-conferring isoforms of PfCRT (PfCRT CQR) can decrease the parasite's susceptibility to other quinoline (B57606) drugs, including this compound mims.comfishersci.ca. Studies using Xenopus laevis oocytes expressing PfCRT CQR isoforms have provided direct evidence of their ability to efflux this compound from the digestive vacuole fishersci.no. The PfCRT K76T mutant haplotype is thought to induce cross-resistance between amodiaquine, this compound, and chloroquine nih.gov. Certain isoforms of PfCRT CQR can also render the parasite hypersensitive to this compound by binding tightly to the transporter's substrate-binding site, potentially blocking its normal physiological function which is essential for parasite survival fishersci.no.

Plasmodium falciparum multidrug resistance-associated protein (PfMRP)

Plasmodium falciparum encodes two members of the ATP-binding cassette (ABC) transporter C subfamily, known as multidrug resistance-associated proteins (PfMRP1 and PfMRP2) guidetopharmacology.orgmims.comwikipedia.org. PfMRP1 is localized to the parasite plasma membrane and has been associated with altered drug response in vivo and in vitro wikipedia.orgwikipedia.org. Genetic disruption of PfMRP1 has been shown to lead to increased parasite susceptibility to several antimalarial drugs, including this compound, and results in increased intracellular accumulation of this compound guidetopharmacology.orgmims.comwikipedia.orgguidetoimmunopharmacology.org. This suggests that PfMRP1 might be involved in the efflux of this compound wikipedia.org. Single nucleotide polymorphisms (SNPs) in pfmrp1, such as H191Y and S437A, have been reported to be associated with resistance to this compound in vitro fishersci.ca.

Gene Amplification (e.g., pfmdr1 gene)

Gene amplification, particularly of the pfmdr1 gene, is another mechanism contributing to antimalarial drug resistance, including reduced susceptibility to this compound fishersci.sewikidoc.orgnih.gov. Increased pfmdr1 gene copy number has been associated with resistance to mefloquine and halofantrine (B180850) in both laboratory and field isolates fishersci.sewikidoc.orgnih.gov. Concomitant with increased mefloquine resistance, a corresponding increase in resistance to this compound has been observed in parasite lines with amplified pfmdr1, suggesting a true multidrug-resistance phenotype nih.gov. Reducing pfmdr1 copy number has been shown to increase parasite susceptibility to this compound wikidata.org. This amplification may alter substrate specificity for aminoquinolines and arylaminoalcohols, promoting resistance to diverse antimalarials guidetoimmunopharmacology.org.

Alterations in Drug Accumulation or Efflux

Alterations in the accumulation or efflux of this compound within the parasite are a fundamental mechanism of resistance fishersci.nonih.govmims.com. This compound, as a quinoline-type antimalarial, concentrates within the parasite's digestive vacuole via 'weak-base trapping' fishersci.no. Resistance to quinolines like this compound is associated with reductions in their accumulation within the digestive vacuole fishersci.no. Mutant PfCRT is generally considered to cause resistance, at least in part, via its ability to efflux this compound from the digestive vacuole cenmed.comfishersci.no. Studies have provided direct evidence that PfCRT CQR isoforms can efflux this compound fishersci.no. Similarly, PfMRP1 may be involved in the efflux of this compound, as its disruption leads to increased intracellular accumulation of the drug wikipedia.orgguidetoimmunopharmacology.org. The ability of the parasite to decrease the accumulation of this compound in the cell contributes to resistance mims.com.

Here is a summary of the roles of key transporters in this compound resistance:

TransporterGeneLocation in ParasiteRole in this compound Resistance MechanismAssociated Genetic ChangesReferences
PfMDR1pfmdr1Digestive VacuoleInfluences susceptibility; may transport this compound; specific mutations and amplification associated with reduced susceptibility.Point mutations (e.g., N1042D, S1034C/N1042D/D1246Y, N86Y), Gene Amplification. guidetopharmacology.orgguidetopharmacology.orgnih.govwikidata.orgguidetoimmunopharmacology.orgfishersci.sefishersci.ptfishersci.atnih.gov
PfCRTpfcrtDigestive VacuoleModulates responsiveness; effluxes this compound from DV; mutations associated with reduced susceptibility and potential hypersensitivity.Point mutations (e.g., K76T, CQR isoforms). fishersci.canih.govwikipedia.orgcenmed.comfishersci.nomims.comfishersci.canih.gov
PfMRP1pfmrp1Plasma MembraneMay be involved in this compound efflux; disruption increases susceptibility and accumulation.Point mutations (e.g., H191Y, S437A), Gene Disruption (in studies). guidetopharmacology.orgguidetopharmacology.orgmims.comwikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgfishersci.ca

Here are some specific genetic changes and their reported associations with this compound susceptibility:

GeneMutation/ChangeAssociation with this compound SusceptibilityGeographical Location (if specified)References
pfmdr1N1042DContributes to resistanceNot specified in this context nih.govguidetoimmunopharmacology.orgfishersci.at
pfmdr1S1034C/N1042D/D1246YAssociated with resistanceSouth America guidetoimmunopharmacology.orgfishersci.at
pfmdr1Gene AmplificationAssociated with increased resistanceVarious (e.g., Thailand) fishersci.sewikidoc.orgnih.gov
pfcrtK76T (mutant haplotype)Thought to induce cross-resistance with this compound and AmodiaquineVarious nih.govnih.gov
pfmrp1H191Y, S437AAssociated with resistance (in vitro)Myanmar fishersci.ca

Point Mutations in Drug Targets

Point mutations in specific genes within the malaria parasite Plasmodium falciparum have been associated with altered susceptibility to quinoline-based antimalarials, including this compound. While the precise mechanisms are still under investigation, studies have implicated genes such as Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) and Plasmodium falciparum Multidrug Resistance 1 (PfMDR1) in mediating resistance to this class of drugs. fishersci.nomims.commims.comuni.luuni.lu Point mutations in PfMDR1 have been shown to affect susceptibility to this compound in certain parasite strains. mims.com

Strategies to Combat Resistance

Combating this compound resistance involves a multifaceted approach, including the strategic use of existing drugs in combination therapies and the ongoing development of new antimalarial agents with novel mechanisms of action. wikidoc.orguni.luciteab.com

Combination Therapies with Other Antimalarials or Antibiotics

One key strategy to combat this compound resistance is the use of this compound in combination with other antimalarial drugs or antibiotics. Combination therapies are designed to target the parasite through multiple mechanisms simultaneously, making it more difficult for resistance to develop and spread. This compound is frequently used in combination with antibiotics such as doxycycline, tetracycline, or clindamycin (B1669177) for the treatment of uncomplicated and severe P. falciparum malaria, particularly in areas with known chloroquine resistance. wikipedia.orgwikidata.orgnih.govcenmed.com Combining antimalarials with different modes of action is a general principle aimed at delaying the emergence of resistance. nih.gov

Development of New Molecules with Novel Mechanisms

The persistent threat of drug resistance necessitates the continuous search for and development of new antimalarial molecules that act through novel mechanisms. uni.lunih.gov There is an urgent need for new drugs that can overcome resistance to existing therapies, including this compound. guidetopharmacology.orgguidetomalariapharmacology.org Research efforts are focused on identifying novel biochemical pathways and targets within the malaria parasite that can be inhibited by new chemical entities. uni.luguidetopharmacology.org The development pipeline for new antimalarial drugs includes molecules with diverse and novel mechanisms of action aimed at addressing the challenge of drug resistance. guidetomalariapharmacology.org

Analytical and Bioanalytical Methodologies for Quinine Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of quinine (B1679958) and its related compounds. Its high resolving power allows for the separation of this compound from complex matrices and its diastereomer, quinidine.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound in biological fluids and beverages. nih.govmahidol.ac.thtandfonline.com Reversed-phase HPLC methods are common, often utilizing C18 columns. nih.govtandfonline.commtc-usa.com

A variety of mobile phase compositions have been successfully used. For instance, a mixture of acetonitrile and an aqueous phosphate (B84403) buffer is a common choice. tandfonline.com The addition of ion-pairing agents to the mobile phase can be necessary to reduce peak tailing of the basic this compound molecule when using conventional HPLC columns. mtc-usa.com However, methods have also been developed that avoid the use of ion-pair agents by using specific columns and mobile phase modifiers like trifluoroacetic acid. mtc-usa.com

Detection is frequently achieved using fluorescence or UV detectors. tandfonline.comnih.gov Fluorescence detection offers high sensitivity, with excitation and emission wavelengths typically set around 325-350 nm and 375-450 nm, respectively. nih.govtandfonline.comtandfonline.comtandfonline.com UV detection is also effective, with measurements commonly made at wavelengths such as 240 nm or 250 nm. nih.govthe-ltg.org

Sample preparation for HPLC analysis can range from simple protein precipitation with a solvent like methanol to more complex liquid-liquid or solid-phase extraction procedures. mahidol.ac.thtandfonline.com The choice of method depends on the sample matrix and the required sensitivity. HPLC methods have been developed that are rapid, sensitive, and specific, with analysis times often under 10 minutes. mahidol.ac.thtandfonline.com

Below is a table summarizing various HPLC methods for this compound analysis:

Parameter Method 1 Method 2 Method 3
Sample Matrix PlasmaPlasma, Urine, Microsomal SamplesSoft Drinks
Column Z-module C18C18 reverse phase (5 µm ODS Hypersil)MZ Kromasil, C18, 5 µm
Mobile Phase 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), pH 2.0Acetonitrile-aqueous phosphate buffer (40:60, v/v) with 10 mM sodium dodecyl sulphate and 0.1 mM tetrabutylammonium bromide, pH 2.1CH3OH–CH3CN–CH3COONH4 0.1 M (45:15:40 %v/v/v)
Detection Fluorescence (Ex: 340 nm, Em: 425 nm)Fluorescence (Ex: 350 nm, Em: 450 nm)Fluorescence (Ex: 325 nm, Em: 375 nm)
Limit of Quantitation 4 ng/mL0.16 µg/mL (this compound), 0.034 µg/mL (3-hydroxythis compound)0.3 ng (for 50 µL injection)
Linear Range 0-7,000 ng/mLNot specifiedUp to 0.7 ng/µL
Internal Standard QuinidineNot specifiedSalicylic acid

Data compiled from multiple research findings. nih.govtandfonline.comtandfonline.com

Gas Chromatography/Mass Spectrometry (GC/MS) for Differentiation from Quinidine

Gas Chromatography/Mass Spectrometry (GC/MS) provides a robust method for the positive identification and differentiation of this compound and its diastereoisomer, quinidine. oup.comnih.govoup.com A key advantage of some GC/MS methods is the ability to analyze these compounds without the need for derivatization. oup.comnih.gov

The methodology typically involves an extraction of the compounds from an alkaline solution into an organic solvent. oup.comnih.gov After concentration, the sample is introduced into the GC/MS system. The separation is achieved on the gas chromatography column, and the mass spectrometer provides mass fragmentation patterns that are unique to each isomer, allowing for their differentiation.

Selected ion monitoring (SIM) is a powerful technique used in GC/MS to enhance sensitivity and specificity. oup.com By monitoring specific mass fragments characteristic of this compound and quinidine, it is possible to achieve low limits of detection, with sensitivities reported to be less than 5 ng per assay for underivatized compounds. oup.comnih.gov The ratios of the relative abundances of specific mass-to-charge ratio (m/z) ions can be used for definitive identification. oup.com For instance, differences in the ratios of ions such as m/z 137, 189, and 324 can distinguish between this compound and quinidine. oup.com

The following table highlights key mass fragments used for the differentiation of this compound and quinidine by GC/MS:

Compound Key Mass Fragments (m/z) Indicative Ratio
This compound 137, 189, 324A ratio greater than 1 for m/z 137/189, 137/324, or 189/324
Quinidine 137, 189, 324Relative abundance of m/z 137, 189, 324 greater than 10% is definitive

Data based on findings from GC/MS analysis. oup.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of this compound and other cinchona alkaloids. nih.govtandfonline.com This method offers high efficiency, short analysis times, and requires only small sample volumes. tandfonline.comtandfonline.com

The separation in CE is based on the differential migration of charged analytes in an electric field. For the separation of cinchona alkaloids, which are basic compounds, various approaches have been employed. The use of a chiral selector is often necessary for the separation of the diastereomers this compound and quinidine. nih.gov Cyclodextrins, such as heptakis-(2,6-di-O-methyl)-β-cyclodextrin, have been successfully used as chiral selectors in the background electrolyte. nih.gov

Optimization of various parameters is crucial for achieving baseline separation. These parameters include the pH of the background electrolyte, the concentration of the chiral selector, the applied voltage, and the capillary temperature. nih.gov For instance, baseline separation of this compound and quinidine has been achieved in an ammonium acetate (B1210297) background electrolyte at pH 5.0 with the addition of a cyclodextrin. nih.gov The inner walls of the capillary can also be modified, for example with a thin polyacrylamide layer, to reduce the electroosmotic flow and improve resolution and reproducibility. nih.gov

CE methods have been developed for the analysis of this compound in various samples, including pharmaceutical preparations and biological fluids. nih.govtandfonline.com Detection is typically performed using UV absorbance or laser-induced fluorescence (LIF), with LIF offering significantly higher sensitivity, reaching detection limits in the ng/mL range. nih.gov

Spectrometric and Fluorometric Methods

Spectrometric and fluorometric methods are widely used for the quantification of this compound due to their simplicity, speed, and sensitivity.

UV Detection

Ultraviolet (UV) spectrophotometry is a straightforward and accessible method for the determination of this compound. cabidigitallibrary.orgrsc.org this compound exhibits UV absorbance, and this property can be utilized for its quantification in various samples, particularly in beverages like tonic water. cabidigitallibrary.orgrsc.org

The method typically involves measuring the absorbance of a this compound solution at a specific wavelength and relating it to the concentration using a standard curve. cabidigitallibrary.orgrsc.org The wavelength of maximum absorbance (λmax) for this compound can vary depending on the solvent and pH, but measurements are often carried out in the UV region. For instance, a wavelength of 320 nm has been used for the determination of this compound in soft drinks. cabidigitallibrary.org Another study utilized a wavelength of 250 nm for the analysis of this compound in tonic water. rsc.org

The linearity of the method is an important parameter, and studies have shown a good linear relationship between absorbance and concentration over a certain range. cabidigitallibrary.org For example, a linear range of 1-100 mg/L has been reported for the determination of this compound in soft drinks. cabidigitallibrary.org

Fluorometric Determination

Fluorometry is a highly sensitive method for the determination of this compound. mdpi.comcolby.edu this compound is a strongly fluorescent compound, particularly in dilute acidic solutions. colby.edu This intrinsic fluorescence allows for its direct measurement without the need for derivatization.

The principle of fluorometric determination involves exciting the this compound molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. colby.edu this compound has two primary excitation wavelengths at approximately 250 nm and 350 nm, with a single emission maximum at around 450 nm. colby.edu

The fluorescence intensity is directly proportional to the concentration of this compound over a certain range, allowing for quantitative analysis. colby.edu This method is particularly well-suited for the analysis of this compound in beverages and biological samples. mdpi.comcolby.edu The sensitivity of fluorometric methods is a significant advantage, with detection limits often in the low mg/L or even µg/L range. mdpi.com

The table below summarizes the key parameters for the fluorometric determination of this compound:

Parameter Value
Excitation Wavelengths ~250 nm and ~350 nm
Emission Wavelength ~450 nm
Typical Matrix Dilute acid solution (e.g., 0.05 M H2SO4)
Detection Limit As low as 3.6 mg L−1

Data compiled from various fluorometric studies. mdpi.comcolby.edu

Novel Analytical Approaches

The development of sensitive, selective, and field-deployable analytical methods is crucial for various applications in this compound research, from clinical diagnostics to forensic analysis. Recent innovations have focused on creating cost-effective and user-friendly platforms that can provide rapid results.

Paper-Based Analytical Devices (PADs)

Paper-based analytical devices (PADs) have emerged as a simple, portable, and inexpensive alternative to traditional laboratory-based instrumentation for the detection of this compound. A notable development in this area is an equipment-free, direct fluorometric method employing PADs as sensors. This approach leverages the natural fluorescence of this compound under UV light.

The methodology involves a straightforward process where a sample is applied to a detection area on a paper device that has been pre-treated to adjust the pH with nitric acid. The fluorescence emitted by the this compound molecules upon irradiation with a UV lamp at 365 nm is then captured and analyzed using a smartphone. This method eliminates the need for complex and costly laboratory equipment. acs.orgnih.gov

The performance of this paper-based fluorometric method has been validated with satisfactory results in terms of sensitivity and precision. The limit of detection (LOD) for this compound using this technique has been calculated to be 3.6 mg L⁻¹. acs.orgnih.gov The precision of the method is also noteworthy, with intra-day and inter-day variations reported to be 3.1% and 8.8%, respectively. acs.orgnih.gov

Table 1: Performance Characteristics of a Paper-Based Fluorometric Method for this compound Detection

Parameter Value
Limit of Detection (LOD) 3.6 mg L⁻¹
Intra-day Precision (%RSD) 3.1%

Aptamer-based Methods

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules, have been successfully developed for the detection of this compound. These aptamer-based methods offer high specificity and affinity, making them powerful tools for biosensing applications.

Initially, aptamers selected for cocaine were found to bind to this compound with a significantly higher affinity, approximately 30 to 40 times stronger. yorku.ca This discovery prompted further research into developing aptamers specifically for this compound. Through a technique called library immobilization capture-SELEX, a new this compound aptamer, designated as Q1, was isolated. This Q1 aptamer exhibits an ultrahigh affinity for this compound, with a dissociation constant (Kd) value of 10 nM as determined by isothermal titration calorimetry. nih.gov

A label-free detection method has been developed based on the intrinsic fluorescence of this compound and its interaction with the Q1 aptamer. The binding of this compound to the aptamer induces a quenching of this compound's natural fluorescence, and this change can be measured to quantify the concentration of this compound. This fluorescence-based assay demonstrated a limit of detection of 3.5 nM for this compound. nih.gov

Furthermore, aptamers have been integrated into colorimetric biosensors. Researchers have successfully designed and developed six novel aptazymes for the specific detection of this compound. acs.org These aptazymes, which combine the recognition properties of aptamers with the catalytic activity of DNAzymes, can produce a color change in the presence of this compound, allowing for visual detection. The limit of detection for this compound using these aptazyme-based colorimetric biosensors is approximately 0.6 μM. acs.org

Table 2: Characteristics of Aptamer-Based Methods for this compound Detection

Method Aptamer Principle Limit of Detection (LOD)
Fluorescence Quenching Q1 Aptamer binding quenches this compound's intrinsic fluorescence 3.5 nM

Applications in Toxicological and Pharmaceutical Analysis

The accurate and reliable quantification of this compound is essential in both toxicological investigations and pharmaceutical monitoring. Analytical methodologies are applied to detect this compound in various matrices, from illicit drug samples to biological fluids.

Detection in Illicit Drugs of Abuse

This compound is frequently used as an adulterant or cutting agent in illicit drugs, particularly heroin and cocaine. forensicmag.comliberty.edufriendslab.com Its bitter taste can mask the purity of the primary drug, and it is sometimes added to increase the total volume of the product for distribution. forensicmag.com The presence and concentration of this compound in seized drug samples can provide valuable information for forensic investigations, helping to link different samples and trace distribution networks.

Several analytical techniques are employed for the identification and quantification of this compound in illicit drug preparations. Thin-layer chromatography (TLC) is a commonly used method for screening. friendslab.comslideshare.net In this technique, extracts from the drug sample are spotted on a TLC plate, which is then developed in a solvent. Under UV light, this compound and its metabolites appear as distinct fluorescent spots, allowing for their identification. friendslab.com

For more definitive and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often utilized. liberty.edu HPLC methods can effectively separate this compound from the primary drug and other adulterants, allowing for its accurate quantification. These methods are crucial for the impurity profiling of seized heroin and cocaine samples. unodc.orgunodc.org

This compound Concentration in Biological Samples (e.g., Blood, Urine)

Monitoring the concentration of this compound in biological fluids such as blood and urine is vital for understanding its pharmacokinetics and for toxicological assessments in cases of overdose. nih.gov A variety of analytical methods have been developed for the precise measurement of this compound in these complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in plasma and urine. nih.govmahidol.ac.th These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the this compound from the biological matrix before chromatographic analysis. nih.gov Fluorimetric or UV detection is then used for quantification. nih.gov HPLC methods have been developed that can measure this compound concentrations as low as 0.05 mg/L in biological fluids. nih.gov

A magnetizable solid-phase fluoroimmunoassay has also been developed for the direct determination of this compound in serum or urine. nih.gov This method utilizes antibodies coupled to magnetic particles to separate the bound this compound, followed by fluorescence detection. nih.gov

Isotachophoresis is another technique that has been applied to the determination of this compound in urine samples. tue.nl This method separates ions based on their electrophoretic mobility and has been used to quantify the amount of this compound excreted in urine after consumption. tue.nl

Table 3: Analytical Methods for this compound Detection in Biological Samples

Analytical Method Biological Sample Sample Preparation Limit of Quantitation/Detection
Liquid Chromatography Plasma, Urine Liquid-liquid extraction, enzymatic hydrolysis 0.05 mg/L
Fluoroimmunoassay Serum, Urine Magnetizable solid-phase separation Not specified
Isotachophoresis Urine Solvent extraction or solid-phase extraction ~60 pg in 48-h urine

Toxicology and Safety Pharmacology Research of Quinine

Neurotoxicity and Ocular Effects

Quinine (B1679958) is recognized for its potential neurotoxicity, with ocular effects being a significant manifestation. The toxicity can lead to a condition known as cinchonism, which includes visual and hearing disturbances. bmj.com Ocular toxicity is a serious event that can result in severe and sometimes permanent vision loss. nih.gov The effects are often dose-related, with visual symptoms typically occurring after ingestion of more than 4 grams. nih.gov The mechanism of ocular damage is believed to be a direct toxic effect on retinal cells rather than being primarily caused by vasoconstriction of retinal vessels. nih.govhkjo.hk

This compound exerts a direct toxic effect on the inner retina. nih.govresearchgate.net In the acute phase following toxic exposure, imaging studies like optical coherence tomography (OCT) reveal marked thickening and hyperreflectivity of the inner retinal layers. nih.govresearchgate.net This initial swelling is associated with profound vision loss. nih.gov Fundoscopic examination during the early stages may show retinal pallor and a "cherry red spot" at the macula. researchgate.netracgp.org.au

Over time, the acute retinal edema resolves and is replaced by significant atrophy of the inner retina. nih.govnih.gov This long-term damage is characterized by thinning of the retinal nerve fiber layer and ganglion cell layer. bmj.com Histological studies and electroretinography (ERG) findings suggest that the toxicity primarily affects retinal ganglion cells, bipolar cells, and photoreceptor cells. entokey.combmj.com The fundus autofluorescence often remains normal, indicating the retinal pigment epithelium is largely spared. nih.gov This pattern of damage, from acute swelling to chronic atrophy, underscores the direct neurotoxic impact of this compound on retinal neurons. nih.gov

Table 1: Retinal Findings in this compound Toxicity

Phase Timeframe Optical Coherence Tomography (OCT) Findings Funduscopic Findings
Acute Hours to Days Marked thickening and hyperreflectivity of the inner retina. nih.govresearchgate.net Retinal pallor, macular edema, "cherry red spot". researchgate.netracgp.org.au

| Chronic | Weeks to Months | Significant inner retinal thinning and atrophy. nih.govnih.gov | Attenuated retinal vessels and optic disc pallor. bmj.comnih.gov |

While the primary site of this compound's ocular toxicity is the retina, significant effects on the optic nerve are observed, typically as a later consequence of retinal damage. hkjo.hknih.gov In the chronic phase, weeks to months after exposure, optic nerve pallor becomes a prominent finding. nih.govnih.gov This pallor is indicative of optic atrophy, resulting from the death of retinal ganglion cells whose axons form the optic nerve. nih.gov

The damage leads to characteristic visual field defects, most notably a severe and often permanent peripheral constriction, leaving the patient with only a small island of central vision. bmj.comnih.gov The development of optic nerve pallor and attenuated retinal vasculature are considered classic late-stage signs of this compound toxicity. bmj.comnih.gov These changes are a direct result of the preceding retinal ganglion cell loss. hkjo.hk

Research suggests that this compound's neurotoxic effects may be related to its ability to interfere with intercellular communication in the retina mediated by gap junctions. nih.gov Gap junctions are channels that connect the cytoplasm of adjacent cells, allowing for the direct passage of ions and small molecules. nih.gov These channels are formed by proteins called connexins. nih.govmdpi.com

Studies have demonstrated that this compound can block specific subtypes of gap junction channels in a concentration-dependent and reversible manner. nih.govresearchgate.net It is particularly potent at blocking channels formed by Connexin 36 (Cx36) and Connexin 50 (Cx50). nih.gov In contrast, it has little to no effect on channels made from other connexins such as Cx26, Cx32, Cx40, and Cx43. nih.gov Cx36 is known to be a key component of electrical synapses between neurons in the central nervous system, including the retina. nih.gov The binding site for this compound on these channels is believed to be intracellular. nih.govresearchgate.net By disrupting the function of these specific connexin channels, this compound may impair the normal signaling and metabolic coupling between retinal neurons, contributing to the observed neurotoxicity. nih.gov

Table 2: Effect of this compound on Different Connexin (Cx) Subtypes

Connexin Subtype Effect of this compound
Cx36 Potently blocked. nih.gov
Cx50 Potently blocked. nih.gov
Cx26, Cx32, Cx40, Cx43 Not substantially blocked. nih.gov

| Cx45 | Moderately affected. nih.gov |

Hematological Adverse Effects

This compound can cause severe and life-threatening hematological reactions, which are typically immune-mediated. nih.govdrugs.com These reactions can affect platelets and red blood cells, leading to conditions such as thrombocytopenia and hemolysis. researchgate.net

This compound-induced thrombocytopenia (QITP) is a classic example of an immune-mediated drug reaction that results in the rapid destruction of platelets. nih.govashpublications.org The mechanism involves the production of this compound-dependent antibodies, typically Immunoglobulin G (IgG). ashpublications.orgthejh.org These antibodies have no significant affinity for platelets in the absence of the drug. ashpublications.org However, in the presence of therapeutic concentrations of this compound, the antibodies bind to platelet surface glycoproteins, primarily Glycoprotein (GP) Ib/IX or GPIIb/IIIa. ashpublications.org This binding marks the platelets for destruction by the immune system. nih.gov

The onset of QITP is often abrupt, leading to a very low platelet count, frequently below 10 x 10⁹/L. nih.govashpublications.org This severe thrombocytopenia can cause significant bleeding symptoms, such as skin and mucosal bleeding. nih.gov In addition to destroying circulating platelets, research indicates that this compound-dependent antibodies may also bind to megakaryocytes—the bone marrow cells that produce platelets—and induce their apoptosis, thereby inhibiting platelet production. ashpublications.orgthejh.org Following cessation of this compound, platelet counts typically begin to recover within 7 to 10 days. nih.govashpublications.org

Table 3: Characteristics of this compound-Induced Thrombocytopenia (QITP)

Feature Description
Mechanism Immune-mediated; drug-dependent antibodies bind to platelet glycoproteins (e.g., GPIb/IX) in the presence of this compound, leading to platelet destruction. nih.govashpublications.org
Onset Abrupt and severe. nih.govashpublications.org
Platelet Count Typically very low (<10 x 10⁹/L). nih.govashpublications.org
Clinical Presentation Skin and mucosal bleeding. nih.gov
Effect on Production Antibodies may also bind to and induce apoptosis in megakaryocytes, decreasing platelet production. ashpublications.orgthejh.org

| Recovery | Platelet counts generally recover 7-10 days after drug cessation. nih.gov |

This compound is also capable of inducing hemolysis, the premature destruction of red blood cells. nih.gov This can occur through several mechanisms. This compound can cause an immune-mediated hemolytic anemia, which may be part of a more complex syndrome like hemolytic-uremic syndrome (HUS). researchgate.netnih.gov The proposed mechanism for HUS involves this compound-dependent antibodies that target blood cells and cause endothelial damage. nih.gov

Another proposed mechanism is that this compound increases the susceptibility of red blood cells to the lytic action of other agents. nih.gov In vitro studies have shown that this compound can directly cause hemolysis of human red blood cells at high concentrations and can enhance the hemolytic effects of substances like saponin and bile salts at lower concentrations. nih.gov This suggests this compound may alter the red blood cell membrane, making it more fragile. nih.govyoutube.com Drug-induced immune hemolytic anemia can also occur via an immune complex mechanism, where antibodies form against a complex of the drug and plasma proteins, which then attach to red blood cells and trigger their destruction. youtube.com This process often leads to intravascular hemolysis. youtube.com Patients with a deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD) are particularly susceptible to this compound-induced hemolysis. researchgate.net

Cardiovascular Toxicity

This compound's impact on the cardiovascular system is a significant area of toxicological research, focusing primarily on its effects on cardiac rhythm and electrical conduction.

This compound administration has been associated with a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG). www.gov.uk This effect is a key concern as significant prolongation can increase the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes. nih.gov The mechanism behind this effect involves the blockade of potassium channels in the cardiac cells, which are crucial for the repolarization phase of the cardiac action potential. wikipedia.orgnih.gov By interfering with these channels, this compound delays repolarization, leading to a longer QT interval. wikipedia.orgnih.gov

Research has shown a direct correlation between the plasma concentration of this compound and the extent of QT interval prolongation. Although this compound is considered to have a weaker effect on the QT interval compared to its diastereomer, quinidine, the risk remains, particularly at higher doses or in individuals with pre-existing risk factors. nih.govdrugs.com

Table 1: Effect of this compound Concentration on Heart Rate-Corrected QT Interval (QaTc) in an Isolated Heart Model

This compound Concentration (μM) Mean Change in QaTc Interval
0.3 Minimal
0.6 Noticeable Prolongation
1.2 Significant Prolongation
2.4 Marked Prolongation

Data derived from in vitro studies on isolated guinea pig hearts, demonstrating a dose-dependent effect. nih.gov

Paradoxically, the same mechanisms that contribute to this compound's cardiotoxicity also give it antiarrhythmic properties, similar to Class I antiarrhythmic drugs. drugbank.compatsnap.com Its primary antiarrhythmic action is the blockade of fast inward sodium channels (INa) in cardiac muscle cells. wikipedia.org This action decreases the rate of depolarization (phase 0 of the action potential), which can help to suppress certain types of abnormal heart rhythms. wikipedia.org

By blocking these sodium channels, this compound can slow down the conduction of electrical impulses in the heart, which can be beneficial in treating arrhythmias caused by reentry circuits. patsnap.com However, this effect on cardiac conduction can also lead to adverse effects, highlighting the dual nature of this compound's cardiovascular pharmacology.

Hypoglycemia Induction

This compound is a known secretagogue of insulin, meaning it can stimulate the pancreas to release insulin, which can lead to a drop in blood glucose levels (hypoglycemia). nih.gov This effect is particularly important in the context of toxicology and safety pharmacology. The primary mechanism for this action is the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic β-cells. researchgate.net The closure of these channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the release of insulin. nih.gov

Studies in healthy volunteers have demonstrated this effect, showing a significant increase in plasma insulin levels and a corresponding decrease in plasma glucose concentrations following intravenous administration of this compound. researchgate.net

Table 2: Effect of Intravenous this compound on Plasma Glucose and Insulin in Healthy Volunteers

Parameter Before this compound After this compound
Mean Plasma Glucose (mg/dL) 88 ± 20 68 ± 23
Mean Plasma Insulin (mU/L) 8.9 ± 3.1 17.1 ± 8.4

Data from a study in seven healthy fasting volunteers. researchgate.net

Drug-Drug Interactions

This compound is involved in significant drug-drug interactions, primarily through its influence on drug-metabolizing enzymes and its additive pharmacological effects.

This compound is an inhibitor of the cytochrome P450 isoenzyme CYP3A4. nih.govnih.govresearchgate.net This enzyme is responsible for the metabolism of a wide range of drugs, including the cholesterol-lowering medication simvastatin. nih.govnih.govresearchgate.net When this compound is co-administered with simvastatin, it can inhibit the metabolism of simvastatin, leading to increased plasma concentrations of the statin. nih.govnih.govresearchgate.net Elevated levels of simvastatin can increase the risk of its adverse effects, most notably myopathy and, in severe cases, rhabdomyolysis. nih.govnih.govresearchgate.net

Table 3: Interaction Between this compound and Simvastatin

Interacting Agent Mechanism of Interaction Potential Clinical Consequence
This compound Inhibition of CYP3A4-mediated metabolism of simvastatin. nih.govnih.govresearchgate.net Increased plasma concentration of simvastatin, leading to a higher risk of myopathy and rhabdomyolysis. nih.govnih.govresearchgate.net

This compound can enhance the anticoagulant effect of warfarin, increasing the risk of bleeding. drugs.comresearchgate.net The exact mechanism of this interaction is not fully elucidated but is thought to involve the inhibition of the hepatic metabolism of warfarin. fda.gov By slowing down the clearance of warfarin, this compound can lead to higher than expected levels of the anticoagulant in the blood, resulting in an elevated International Normalized Ratio (INR) and a greater propensity for bleeding complications. drugs.comdrugs.com Close monitoring of the INR is crucial when this compound is administered to patients receiving warfarin therapy. drugs.comdrugs.com

Table 4: Interaction Between this compound and Warfarin

Interacting Agent Mechanism of Interaction Potential Clinical Consequence
This compound Potentiation of the anticoagulant effect of warfarin, possibly through inhibition of its metabolism. researchgate.netfda.gov Increased INR and a heightened risk of bleeding. drugs.comdrugs.com

Interactions with Antiretroviral and Anti-tuberculosis Drugs

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4. Co-administration with drugs that inhibit, induce, or compete for this enzyme can lead to clinically significant drug interactions. This is of particular concern in regions where malaria, HIV, and tuberculosis are co-endemic, necessitating the concurrent use of this compound with antiretroviral (ARV) and anti-tuberculosis medications.

Antiretroviral Drugs:

Several antiretroviral agents have been shown to alter the pharmacokinetic profile of this compound. The protease inhibitor ritonavir , a potent inhibitor of CYP3A4, can significantly increase this compound concentrations. One study found that co-administration of ritonavir increased the maximum concentration (Cmax) and the area under the curve (AUC) of this compound by approximately four-fold. This interaction can elevate the risk of this compound-related toxicity.

Conversely, some non-nucleoside reverse transcriptase inhibitors (NNRTIs) can decrease this compound exposure. Nevirapine and efavirenz , both inducers of CYP3A4, may reduce plasma concentrations of this compound, potentially compromising its antimalarial efficacy. researchgate.net Studies involving the co-administration of this compound with a lopinavir/ritonavir combination have shown a decrease in the AUC and Cmax of this compound by 50-56% and 47-48%, respectively. nih.gov

Interactive Data Table: Pharmacokinetic Interactions of this compound with Antiretroviral Drugs
Antiretroviral DrugEffect on this compound PharmacokineticsPotential Clinical Consequence
Ritonavir Significant increase in Cmax and AUCIncreased risk of this compound toxicity
Lopinavir/Ritonavir Decrease in AUC (50-56%) and Cmax (47-48%) nih.govPotential for reduced antimalarial efficacy
Nevirapine Potential to decrease this compound exposurePotential for reduced antimalarial efficacy researchgate.net
Efavirenz Potential to decrease this compound exposurePotential for reduced antimalarial efficacy

Anti-tuberculosis Drugs:

The anti-tuberculosis drug rifampin is a potent inducer of CYP3A4 and can significantly reduce plasma concentrations of this compound, which may lead to treatment failure for malaria. Caution is also advised when co-administering rifabutin with this compound, as both drugs utilize the same metabolic pathways, although specific pharmacokinetic data on this interaction are limited. d-nb.infonih.govscispace.com

Teratogenicity and Reproductive Toxicity Studies

The effects of this compound on reproduction and fetal development have been investigated in both animal and human studies. While historically used as an abortifacient at high doses, therapeutic doses for malaria are not associated with this effect.

Human Studies:

Observational studies in pregnant women have not identified a clear drug-related risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes when this compound is used at therapeutic doses for malaria. Malaria itself during pregnancy is associated with significant risks, including spontaneous abortion, stillbirth, and low birth weight, often making the benefits of treatment outweigh the potential risks of the medication. nih.gov

Animal Studies:

Animal studies have revealed evidence of embryofetal toxicity and teratogenicity at doses equivalent to or exceeding human therapeutic doses. nih.gov In some animal models, this compound has been shown to cause abnormalities of the auditory and optic nerves. nih.gov A study in rats, however, showed no indications of teratogenic effects at doses up to 200 mg/kg. researchgate.net

Interactive Data Table: Findings in Animal Teratogenicity Studies of this compound
Animal ModelDoseFindings
RatUp to 200 mg/kgNo teratogenic effects indicated researchgate.net
RabbitNot specifiedAbnormalities of the auditory and optic nerves nih.gov
ChinchillaNot specifiedBrain and/or inner ear abnormalities
Guinea PigNot specifiedBrain and/or inner ear abnormalities

Reproductive Toxicity:

With regard to reproductive toxicity, some studies in animal models have suggested that this compound may have an impact on both male and female reproductive systems. In male rats, chronic exposure to this compound has been associated with reduced testicular testosterone, histological damage to seminiferous tubules, and decreased sperm count and motility. In female rats, this compound administration has been shown to increase reactive oxygen species in the ovaries and decrease the activity of 17β-hydroxysteroid dehydrogenase, an enzyme involved in steroidogenesis.

Emerging Research and Future Directions

Quinine (B1679958) Derivatives and Analogues for Enhanced Activity

The search for more effective and less toxic antimalarial agents has led to the synthesis of various modified this compound alkaloid derivatives. bibliotekanauki.plresearchgate.net The core structure of this compound, with its quinoline (B57606) nucleus, has served as a scaffold for the development of a wide range of synthetic derivatives. nih.govnih.gov These modifications aim to enhance the drug's activity against resistant strains of parasites and to mitigate its side effects. nih.gov

One of the key derivatives of this compound is chloroquine (B1663885) , which was synthesized to replace this compound in the 20th century. bibliotekanauki.plnih.gov Another significant derivative is hydroxychloroquine . bibliotekanauki.plresearchgate.net The synthesis of these and other derivatives often involves modifying the functional groups attached to the quinoline ring. nih.gov For example, the introduction of a chlorine atom at the 7-position of the quinoline nucleus is a common modification seen in many potent antimalarial drugs. pharmacy180.com

Researchers have also explored the creation of hybrid molecules, which combine the this compound scaffold with other pharmacologically active groups. nih.govnih.gov This approach, known as molecular hybridization, aims to develop compounds with dual modes of action, potentially overcoming drug resistance mechanisms. nih.gov For instance, quinoline derivatives have been conjugated with other heterocyclic moieties to create novel compounds with enhanced antimalarial properties. nih.gov The synthesis of bisquinoline derivatives, where two quinoline rings are linked together, has also been investigated as a strategy to increase potency against resistant parasite strains. nih.gov

Structure-activity relationship (SAR) studies are crucial in understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies help in the rational design of new and more effective drugs. pharmacy180.comnih.gov

Key findings from SAR studies on quinoline derivatives include:

The Quinoline Nucleus : The quinoline ring is a fundamental component for antimalarial activity. nih.govresearchgate.net

Substitution at C-4 : The nature of the side chain at the C-4 position of the quinoline ring is critical for activity. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often optimal. pharmacy180.com

The 7-Chloro Group : The presence of a chlorine atom at the 7-position of the quinoline nucleus is a key feature for high antimalarial activity, as seen in chloroquine. pharmacy180.com

Modifications to the Side Chain : Introducing a hydroxyl group on the side chain can reduce toxicity. pharmacy180.com Furthermore, the incorporation of an aromatic ring in the side chain can also lead to compounds with reduced toxicity and altered activity. pharmacy180.com

Stereochemistry : The stereoisomerism of this compound and its derivatives can influence their biological activity and toxicity. For example, the D-isomer of chloroquine is less toxic than its L-isomer. pharmacy180.com

Remarkably, SAR studies have revealed that the structural features important for the antiprion activity of quinoline derivatives are similar to those for their antimalarial effects, suggesting potential overlapping molecular targets. nih.gov

Repurposing of this compound for New Therapeutic Applications

Drug repurposing, the strategy of identifying new uses for existing drugs, offers a promising avenue for expanding the therapeutic utility of this compound. tandfonline.comacs.org This approach is attractive because it can significantly reduce the time and cost associated with drug development. nih.gov

Recent research has explored the antiviral potential of this compound against a range of viruses. In vitro studies have shown that this compound can inhibit the replication of several viruses, including:

SARS-CoV-2 : this compound has demonstrated antiviral activity against SARS-CoV-2 in various cell lines, including Vero cells and human lung cells. nih.govtandfonline.compreprints.org Some studies suggest that this compound's antiviral effect against SARS-CoV-2 may be more potent than that of its derivatives, chloroquine and hydroxychloroquine, and with a more favorable toxicological profile. nih.govpreprints.org The proposed mechanisms for its antiviral action include the alkalinization of intracellular organelles like endosomes, which can interfere with viral entry and replication. researchgate.net

Herpes Simplex Virus (HSV) : In vitro evidence indicates that this compound sulfate can reduce the multiplication and adsorption of the herpes virus. researchgate.net

Influenza Virus : Studies have reported that this compound exhibits antiviral activity against influenza A viruses. tandfonline.comresearchgate.net

The broad-spectrum antiviral activity of this compound suggests its potential as a therapeutic option, particularly in the early stages of viral pandemics where specific treatments are not yet available. nih.gov

This compound has a long history of use in the management of certain muscular disorders.

Myotonia Congenita : This inherited disorder is characterized by muscle stiffness and an inability of muscles to relax normally. drugs.comclevelandclinic.org Historically, this compound was one of the first treatments used for myotonia congenita. nih.gov While other medications like mexiletine are now often considered first-line treatments, this compound is still recognized as a therapeutic option. nih.govchannelopathy.nhs.uk

Nocturnal Leg Cramps : this compound has been used for many years to treat nocturnal leg cramps, which are painful, involuntary muscle contractions that often occur at night. nih.govaafp.org It is thought to work by decreasing the excitability of the motor end-plate and increasing the muscle's refractory period. nih.gov Meta-analyses of clinical trials have confirmed that this compound is effective in reducing the frequency of nocturnal leg cramps compared to a placebo. nih.govbmj.com However, due to potential side effects, its routine use for this condition is not always recommended, and non-pharmacological approaches are often suggested as a first-line treatment. nih.govaafp.orgdroracle.ai

Babesiosis is a tick-borne disease caused by parasites of the genus Babesia. nih.gov this compound, in combination with other drugs, is a recognized treatment for this infection, particularly in severe cases. nih.govmedscape.com

The standard treatment regimens for babesiosis often involve a combination of an antiprotozoal agent and an antibiotic. medscape.com The combination of clindamycin (B1669177) and This compound is a well-established alternative treatment for babesiosis. nih.govmedscape.comcdc.govdroracle.ai This combination is particularly recommended for treating symptomatic babesiosis during pregnancy. cdc.gov

Potential in Parkinson's Disease Management

Emerging research has identified this compound and related compounds as having potential therapeutic applications in the management of Parkinson's disease (PD). This neurodegenerative disorder is primarily characterized by the loss of midbrain dopamine (mDA) neurons. hmpgloballearningnetwork.com A key area of investigation revolves around the nuclear receptor related 1 protein (Nurr1), which is crucial for the development and maintenance of these neurons. hmpgloballearningnetwork.com

Studies have identified certain antimalarial drugs, which share a similar chemical scaffold with this compound, as agonists of Nurr1. hmpgloballearningnetwork.com These compounds have been shown to directly bind to and activate Nurr1, which may offer a neuroprotective effect and slow the progression of the disease. hmpgloballearningnetwork.com While current treatments for Parkinson's disease primarily focus on managing symptoms, the potential of Nurr1 agonists to protect mDA neurons represents a promising disease-modifying strategy. hmpgloballearningnetwork.com

Furthermore, some research has explored the role of ATP-sensitive potassium (K-ATP) channel blockers, including this compound, in modifying the nigrostriatal pathway to control movement in Parkinsonian models. google.com The neurotoxic effects of this compound on dopaminergic neurons have also been studied, revealing that it can depolarize the resting membrane potential and alter the physiological properties of these neurons. nih.gov This toxicity may be a contributing factor to some of the movement-related side effects observed with this compound use. nih.gov

Another area of research focuses on the kynurenine pathway, which is linked to inflammation and the production of quinolinic acid, a known neurotoxin that can destroy dopamine-producing brain cells. michaeljfox.org It is hypothesized that a malfunction in this pathway could contribute to the pathology of Parkinson's disease, suggesting that therapies targeting this pathway could be beneficial. michaeljfox.org

Other Activities: Antiobesity, Anticancer, Antioxidant, Anti-inflammatory, Antimicrobial

Beyond its traditional use as an antimalarial, this compound has demonstrated a range of other biological activities that are the subject of ongoing research.

Antiobesity: Studies in animal models have suggested that dietary supplementation with this compound can contribute to weight control without affecting food intake. nih.govresearchgate.net In male mice, this compound supplementation led to reduced weight gain and fat mass, along with lower blood glucose and plasma triglycerides. nih.govresearchgate.net Research also indicates that cinchona, a source of this compound, may prevent obesity through its effects on adipogenesis and inflammation. mdpi.comresearchgate.net A clinical trial has been designed to investigate the effect of this compound hydrochloride on food intake, hunger, and the release of gut peptides in an overweight female population. clinicaltrials.gov

Anticancer: this compound and its derivatives have shown potential as anticancer agents. They have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer. nih.gov The proposed mechanisms of action include the induction of apoptosis (programmed cell death), disruption of cell migration, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). Specifically, this compound has been shown to suppress tumor cell proliferation by inhibiting the interaction between tumor necrosis factor receptor-associated factor 6 (TRAF6) and AKT, a key protein in cell survival pathways. spandidos-publications.comnih.gov

Antioxidant: Research has indicated that this compound and its derivatives possess antioxidant properties. mdpi.comnih.gov They have shown the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. researchgate.net The antioxidant activity of these compounds is an area of interest for their potential to protect against oxidative stress-related diseases. bohrium.com

Anti-inflammatory: this compound has been shown to possess anti-inflammatory effects. iulabs.co It can reduce the levels of inflammatory molecules such as interleukin 1-beta, which is known to cause fever. medicalnewstoday.com Studies have demonstrated that this compound can alleviate symptoms of inflammation, such as fever and muscle aches, and may have a role in managing chronic inflammatory conditions. iulabs.conih.gov It has been found to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

Antimicrobial: this compound has demonstrated activity against a range of microbes, including bacteria and fungi. mnba-journal.com It can inhibit the DNA synthesis of both Gram-positive and Gram-negative bacteria. mnba-journal.com While this compound itself has shown antibacterial properties at high concentrations, its derivatives have also been investigated for their antimicrobial potential. researchgate.netnih.govfrontiersin.org Some studies have explored the use of this compound as an antimicrobial adjuvant to enhance the efficacy of other antimicrobial agents. nih.govresearchgate.net

Table 1: Investigated Activities of this compound

Activity Findings
Antiobesity Reduced weight and fat mass gain in mice without affecting food intake. nih.govresearchgate.net Cinchona, a source of this compound, may prevent obesity by affecting adipogenesis and inflammation. mdpi.comresearchgate.net
Anticancer Inhibits proliferation of various cancer cell lines. nih.gov Induces apoptosis and disrupts cell migration and angiogenesis. Suppresses tumor cell proliferation by inhibiting the TRAF6-AKT interaction. spandidos-publications.comnih.gov
Antioxidant Possesses free radical scavenging activity. researchgate.net Derivatives show potential as modulators of antioxidant activity. mdpi.comnih.gov
Anti-inflammatory Reduces levels of inflammatory molecules like interleukin 1-beta. medicalnewstoday.com Alleviates inflammatory symptoms. iulabs.conih.gov Inhibits the NF-κB signaling pathway. nih.gov
Antimicrobial Inhibits DNA synthesis in Gram-positive and Gram-negative bacteria. mnba-journal.com Derivatives show moderate antimicrobial activity. researchgate.net Can act as an antimicrobial adjuvant. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Optimization

Optimizing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is a key area of research aimed at improving its therapeutic efficacy and patient experience. nih.govnih.gov

To overcome the challenges associated with the conventional immediate-release forms of this compound, such as the need for frequent dosing and fluctuations in plasma concentrations, researchers are developing sustained-release (SR) formulations. ijpsjournal.com These formulations are designed to release the drug over an extended period, thereby maintaining more consistent plasma levels. ijpsjournal.comgoogle.com

Various strategies are being employed to achieve sustained release, including the use of polymeric matrices and coated tablets. google.com Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) can form a gel-like matrix that slows down the release of the drug. ijpsjournal.com The development of this compound sulphate microparticles has also shown promise in providing a better pharmacokinetic profile. researchgate.net These advanced formulations aim to reduce the dosing frequency, which can lead to better patient compliance and potentially minimize side effects associated with high peak plasma concentrations. ijpsjournal.commdpi.com

Poor patient compliance is a significant barrier to the effective use of this compound, largely due to its bitter taste and the complex dosing regimens of immediate-release formulations. mdpi.combmj.com Several strategies are being explored to address this issue.

One approach is the development of more palatable formulations, particularly for pediatric use. bmj.com For example, the ethyl carbonate salt of this compound has been recommended for children due to its more neutral taste. bmj.com Another strategy is the creation of alternative dosage forms, such as suppositories, which can bypass the issue of taste and may be more suitable for certain patient populations. researchgate.net

Furthermore, the development of sustained-release formulations, as discussed above, directly contributes to improved compliance by reducing the number of times a patient needs to take the medication each day. ijpsjournal.com Research into patient and healthcare provider perspectives on medication adherence has highlighted the importance of addressing patient concerns, providing clear information, and offering practical support like personal reminders and assistance with co-pays. nih.govresearchgate.net The use of a low-dose this compound tracer in medications is also being investigated as a method to monitor adherence. nih.gov

Integration of Omics Data for Deeper Understanding

The integration of "omics" data, which encompasses genomics, proteomics, and metabolomics, is providing a more comprehensive understanding of the mechanisms of action and resistance to this compound. While direct search results on the integration of omics data specifically for this compound are limited, the principles of these technologies are widely applied in antimalarial drug research.

Pharmacokinetic and pharmacodynamic studies of this compound have been conducted using population-based approaches to analyze how the drug is processed in different individuals and its effect on the parasite. researchgate.netmahidol.ac.th These studies help in optimizing dosing regimens for specific populations, such as children. researchgate.net Understanding the genetic basis of parasite resistance and the host's metabolic response to the drug are key areas where omics data can provide valuable insights.

Advanced Computational Modeling and Drug Design

Advanced computational methods are playing an increasingly important role in the design and development of new drugs, including derivatives of this compound. researchgate.net Techniques such as computer-aided drug design (CADD) are used to predict the biological activities of compounds and to optimize their chemical structures for improved efficacy and reduced toxicity. emanresearch.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches within CADD. emanresearch.org SBDD is utilized when the three-dimensional structure of the target protein is known, allowing for the computational screening of chemical compounds that can bind to it. emanresearch.org In the absence of a known receptor structure, LBDD relies on the knowledge of molecules that are already known to bind to the biological target. emanresearch.org

These computational tools, including molecular docking and molecular dynamics simulations, enable researchers to identify promising new drug candidates and to understand the interactions between drugs and their targets at a molecular level. researchgate.net This in silico approach can significantly accelerate the drug discovery process and reduce the costs associated with traditional laboratory-based screening. emanresearch.org

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate quinine's antimalarial mechanisms using established frameworks?

  • Methodological Guidance : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • Population: Plasmodium falciparum-infected erythrocytes.
  • Intervention: this compound concentration gradients.
  • Comparison: Control (no this compound) or alternative antimalarials.
  • Outcome: Parasite viability via ATP quantification.
    Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine feasibility and relevance .

Q. What experimental design considerations are critical when evaluating this compound's pharmacokinetics in diverse populations?

  • Methodology :

  • Population stratification : Account for genetic polymorphisms (e.g., CYP2C19 enzyme variants affecting metabolism) using genotyping in preclinical models .
  • Dosage protocols : Use crossover studies to compare bioavailability in fed vs. fasted states, with LC-MS/MS for plasma concentration analysis .
  • Ethical compliance : Obtain informed consent for human trials and disclose conflicts of interest per institutional review board standards .

Q. How can in vitro models be optimized to study this compound's cytotoxicity in non-target cells?

  • Methodology :

  • Cell line selection : Use hepatic (HepG2) and cardiac (H9c2) cell lines to assess off-target effects.
  • Endpoint assays : Combine MTT assays for viability with flow cytometry for apoptosis/necrosis differentiation.
  • Controls : Include positive (e.g., doxorubicin for cardiotoxicity) and negative controls .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound's efficacy across demographic groups?

  • Methodology :

  • Meta-analysis : Aggregate data from clinical trials using PRISMA guidelines, stratifying by age, ethnicity, and comorbidities.
  • Sensitivity analysis : Adjust for confounding variables (e.g., malaria strain resistance, compliance rates).
  • Mechanistic studies : Use isogenic parasite lines to isolate genetic factors influencing this compound resistance .

Q. What statistical methods resolve dose-response ambiguities in this compound's antiarrhythmic effects?

  • Methodology :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.
  • Bayesian hierarchical modeling : Account for inter-study variability in patch-clamp electrophysiology datasets.
  • Error propagation : Quantify uncertainties from instrument calibration and biological replicates .

Q. How can spectroscopic techniques validate this compound's stereochemical purity in synthetic derivatives?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).
  • X-ray crystallography : Resolve crystal structures to confirm absolute configurations .

Q. What strategies improve reproducibility in this compound extraction from Cinchona bark?

  • Methodology :

  • Standardized protocols : Document solvent ratios (e.g., 70% ethanol), temperature, and maceration duration.
  • QC metrics : Quantify alkaloid yields via UPLC-UV and validate with NMR spectroscopy.
  • Open-source data sharing : Publish raw chromatograms and spectral data in supplementary materials .

Methodological Best Practices

  • Questionnaire design for clinical studies : Use closed-ended Likert scales to quantify adverse effects (e.g., cinchonism symptoms) and open-ended questions for qualitative insights .
  • Manuscript reporting : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition and step-by-step synthesis protocols .
  • Ethical disclosure : Declare funding sources and institutional approvals in the "Acknowledgments" section per ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.